3-chloroprop-1-enylboronic Acid
Overview
Description
3-Chloroprop-1-enylboronic acid, also known as allylchloroboronic acid, is a compound with the molecular formula C3H6BClO2 and an average mass of 120.342 Da . It is an important compound in the field of organic synthesis due to its ability to act as a versatile building block in the development of chemical reactions.
Synthesis Analysis
Boronic acids and their derivatives have been growing in interest, especially after the discovery of the drug bortezomib . The synthetic processes used to obtain these active compounds are relatively simple and well known . The preparation of compounds with this chemical group involves the use of boron in the design of drugs .Molecular Structure Analysis
The molecular structure of this compound consists of a boron atom bonded to two OH groups and a residual group . The exact mass of the compound is 120.014938 Da .Chemical Reactions Analysis
This compound is an important compound in the field of organic synthesis due to its ability to act as a versatile building block in the development of chemical reactions. It is used in the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .Physical and Chemical Properties Analysis
This compound has a molecular weight of 120.34 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 2 and a topological polar surface area of 40.5 Ų .Scientific Research Applications
Chemical Analysis Techniques 3-Chloroprop-1-enylboronic acid and its derivatives are extensively used in various chemical analysis techniques. For instance, a study by Plantinga, Toorn, and Stegen (1991) developed an improved method for the determination of 3-chloropropane-1,2-diol in liquid hydrolysed vegetable proteins using capillary gas chromatography with flame ionization detection, utilizing a phenylboronic acid derivative for extraction. This method demonstrated significant precision and repeatability in its results (Plantinga, Toorn, & Stegen, 1991).
Organic Synthesis Ghochikyan et al. (2019) highlighted the application of this compound in the synthesis of novel oxolan-2-one derivatives. Their research involved the reactions of 2-(2-chloroprop-2-en-1-yl)-5,5-dimethyloxolan-2-one with arylboronic acids, optimizing conditions for highest yields of target products, showcasing its utility in organic synthesis (Ghochikyan et al., 2019).
Food Safety Testing In the context of food safety, Weisshaar (2008) presented a method for determining total 3-chloropropane-1,2-diol in edible fats and oils. The methodology involved transesterification with NaOCH3/methanol and derivatization with phenylboronic acid, followed by GC-MS analysis. This method is crucial for ensuring the safety of food products (Weisshaar, 2008).
Environmental Monitoring Terry et al. (2008) conducted a monitoring programme for 1,3-dichloropropene and metabolites in groundwater across five EU countries. This research is significant for understanding the environmental impact and mobility of chloropropanol compounds, which are structurally similar to this compound, in different agroclimatic regions (Terry et al., 2008).
Mechanism of Action
Target of Action
3-Chloroprop-1-enylboronic Acid, also known as allylchloroboronic acid, is primarily used in the field of organic synthesis due to its ability to act as a versatile building block. Its primary targets are the reactants in the Suzuki–Miyaura (SM) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the SM coupling reaction . This reaction is a key method for forming carbon–carbon bonds, which are fundamental in organic chemistry and biochemistry. The downstream effects of this pathway include the formation of complex organic compounds from simpler precursors .
Result of Action
The result of this compound’s action is the formation of new carbon–carbon bonds via the SM coupling reaction . This allows for the synthesis of a wide variety of complex organic compounds from simpler precursors .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the SM coupling reaction is known for its mild and functional group tolerant reaction conditions . Therefore, the efficacy and stability of this compound may vary depending on the specific conditions under which it is used, such as temperature, pH, and the presence of other chemicals .
Future Directions
The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . Given the unique properties of boronic acids and their derivatives, there is a growing interest in extending studies with boronic acids in medicinal chemistry, in order to obtain new promising drugs shortly .
Properties
IUPAC Name |
3-chloroprop-1-enylboronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6BClO2/c5-3-1-2-4(6)7/h1-2,6-7H,3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMTGSXGIIONQHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C=CCCl)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6BClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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